molecular formula C15H11N3O4S B3020115 Methyl 4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 865287-91-8

Methyl 4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B3020115
CAS No.: 865287-91-8
M. Wt: 329.33
InChI Key: ABFAGNCHYDYJLB-UHFFFAOYSA-N
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Description

Methyl 4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a 1,3,4-oxadiazole derivative characterized by a thiophene-substituted oxadiazole core linked to a methyl benzoate group via a carbamoyl bridge. The structural uniqueness of this compound lies in its combination of a sulfur-containing thiophene ring and an electron-withdrawing ester group, which may influence its physicochemical and pharmacological behavior .

Properties

IUPAC Name

methyl 4-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-21-14(20)10-6-4-9(5-7-10)12(19)16-15-18-17-13(22-15)11-3-2-8-23-11/h2-8H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFAGNCHYDYJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, drawing from diverse research findings and case studies.

Structural Characteristics

The compound features a benzoate moiety linked to a 1,3,4-oxadiazole ring substituted with a thiophene group. This unique combination contributes to its electronic properties and biological interactions. The molecular formula is C14H12N4O3SC_{14}H_{12}N_{4}O_{3}S, with a molecular weight of approximately 316.34 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxadiazole and thiophene moieties are known to facilitate binding to specific molecular targets, influencing biochemical pathways involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent .
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been tested against several cancer cell lines, showing promising results in reducing cell viability .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on the synthesis and evaluation of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays were performed on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. Further investigations into the mechanism revealed apoptosis induction through caspase activation pathways.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is useful to compare it with other oxadiazole derivatives:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Methyl 4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl benzoateStructureModerateSignificant
Methyl 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)carbamoyl benzoateStructureHighModerate
Methyl 4-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)carbamoyl benzoateStructureLowHigh

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Family

Substituent Variations on the Oxadiazole Ring
  • N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) Structure: Similar to the target compound but lacks the methyl ester group; instead, it has a simple benzamide substituent. Synthesis: Prepared via coupling of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (4C) with benzoyl chloride (yield: 60%) .
  • N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26)

    • Structure : Features a 4-bromo substituent on the benzamide ring.
    • Synthesis : Synthesized using 4-bromobenzoic acid and oxalyl chloride (yield: 60%) .
    • Key Difference : The bromine atom introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets.
  • Methyl 4-(5-(4-(perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoate

    • Structure : Replaces thiophene with a perfluoroethoxy-phenyl group.
    • Synthesis : Yield of 33%, lower than the target compound’s analogs, likely due to the complexity of the perfluoroethoxy group .
    • Key Difference : The perfluoroethoxy group increases metabolic stability and electron-withdrawing effects but reduces solubility.
Variations in Linkage and Functional Groups
  • (E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic acid (2) Structure: Contains a styryl linkage between the oxadiazole and benzoic acid groups. The benzoic acid moiety increases polarity compared to the methyl ester in the target compound .
  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Structure: Substitutes thiophene with furan and includes a sulfamoyl group. Biological Activity: Demonstrated antifungal efficacy against Candida albicans via thioredoxin reductase inhibition .

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